Synthesis of 5-(Difluoromethyl)-1,4-oxazepane Hydrochloride: A Technical Whitepaper
Synthesis of 5-(Difluoromethyl)-1,4-oxazepane Hydrochloride: A Technical Whitepaper
Executive Summary
The 1,4-oxazepane scaffold is a privileged, seven-membered saturated heterocyclic motif widely utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates[1]. The introduction of a difluoromethyl (–CF₂H) group at the C5 position further enhances the pharmacological profile of this scaffold. The –CF₂H moiety acts as a lipophilic bioisostere for hydrogen-bond donors (such as –OH or –SH), improving metabolic stability and membrane permeability while fine-tuning the basicity of the adjacent nitrogen atom.
This whitepaper details a highly robust, scalable, and self-validating synthetic route to 5-(Difluoromethyl)-1,4-oxazepane hydrochloride . The strategy leverages an orthogonal protection scheme, a highly selective deoxofluorination, and an intramolecular Williamson ether synthesis optimized for medium-sized ring closure.
Retrosynthetic Logic and Strategy
The synthesis of seven-membered aza-heterocycles presents unique thermodynamic and kinetic challenges, primarily due to transannular (Prelog) strain and unfavorable entropy of activation[2]. To overcome these barriers, our retrosynthetic strategy relies on the cyclization of a highly flexible, linear precursor under strictly controlled conditions.
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Ring Closure: The 1,4-oxazepane ring is constructed via an intramolecular Williamson ether synthesis[3]. This requires a linear precursor containing a nucleophilic alkoxide and a terminal electrophile (tosylate).
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Backbone Assembly: The linear precursor is assembled via the N-alkylation of a primary amine with a protected bromoethanol derivative.
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Fluorination: The –CF₂H group is installed early in the synthesis via the deoxofluorination of an α-amino aldehyde using Diethylaminosulfur trifluoride (DAST)[4].
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Starting Material: The sequence begins with commercially available N-Boc-O-benzyl-L-homoserine, providing the necessary carbon backbone and orthogonal protecting groups.
Synthetic workflow for 5-(Difluoromethyl)-1,4-oxazepane hydrochloride.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system, incorporating in-process controls (TLC) and spectroscopic validation markers to ensure reaction fidelity before proceeding to the next step.
Step 1: Synthesis of N-Boc-4-(benzyloxy)-1-oxobutan-2-amine
Causality: Direct reduction of the carboxylic acid to the aldehyde is prone to over-reduction. A two-step sequence (reduction to alcohol, followed by mild oxidation) ensures high yields and prevents epimerization of the α-chiral center.
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Reduction: Dissolve N-Boc-O-benzyl-L-homoserine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Filter the precipitated salts and add the filtrate to a solution of NaBH₄ (2.0 eq) in water at 0 °C. Extract with EtOAc to yield the primary alcohol.
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Oxidation: Dissolve the crude alcohol in anhydrous CH₂Cl₂. Add Dess-Martin periodinane (1.2 eq) at 0 °C and stir for 2 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product is validated by ¹H-NMR showing the disappearance of the –CH₂OH multiplet and the appearance of a distinct aldehyde proton at ~9.5 ppm.
Step 2: Deoxofluorination with DAST
Causality: DAST is a highly effective, liquid reagent for converting aldehydes to geminal difluorides[4]. The reaction is initiated at -78 °C to control the exothermic nature of the reaction and prevent Wagner-Meerwein rearrangements or elimination byproducts[4].
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Dissolve the aldehyde (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78 °C.
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Add DAST (1.5 eq) dropwise over 30 minutes[5].
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.
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Validation: ¹H-NMR must show the disappearance of the aldehyde peak and the emergence of a triplet of triplets (tt) at ~5.8–6.2 ppm (J ≈ 56 Hz, J ≈ 4.5 Hz) corresponding to the –CF₂H proton.
Mechanism of DAST-mediated deoxofluorination of aldehydes.
Step 3: N-Alkylation with Orthogonal Protection
Causality: The nitrogen must be alkylated with a 2-carbon chain bearing an oxygen atom. Using (2-bromoethoxy)-tert-butyldimethylsilane provides orthogonal protection (TBS) against the existing benzyl (Bn) ether, allowing selective activation later.
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Dissolve the fluorinated intermediate (1.0 eq) in anhydrous DMF at 0 °C.
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Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
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Add (2-bromoethoxy)-tert-butyldimethylsilane (1.2 eq) and heat to 60 °C for 8 hours.
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Validation: TLC (Hexanes/EtOAc 8:2) confirms the consumption of the starting material. Mass spectrometry (ESI+) confirms the[M+H]⁺ mass of the fully protected linear precursor.
Step 4: Selective Deprotection and Tosylation
Causality: The TBS group is selectively removed using a fluoride source, leaving the benzyl ether intact. The resulting primary alcohol is converted to a tosylate, which is an excellent leaving group for the subsequent cyclization.
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TBS Removal: Treat the intermediate with TBAF (1.0 M in THF, 1.2 eq) at room temperature for 2 hours. Aqueous workup yields the free C2-alcohol.
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Tosylation: Dissolve the alcohol in CH₂Cl₂. Add Et₃N (2.0 eq), DMAP (0.1 eq), and p-Toluenesulfonyl chloride (TsCl, 1.5 eq) at 0 °C. Stir for 4 hours.
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Validation: ¹H-NMR validates the installation of the tosyl group via the appearance of aromatic doublets at ~7.3 and ~7.8 ppm, and a singlet methyl peak at ~2.4 ppm.
Step 5: Intramolecular Williamson Ether Synthesis
Causality: Seven-membered ring formation is notoriously difficult due to competing intermolecular polymerization[6]. High dilution conditions (0.01 M) strongly favor the intramolecular 7-endo-tet cyclization[6].
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Benzyl Deprotection: Dissolve the tosylate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite to yield the linear precursor containing a free C7-OH and a C2-OTs.
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Cyclization: Dissolve the precursor in anhydrous THF to achieve a strict concentration of 0.01 M . Add NaH (1.5 eq) at 0 °C. Slowly warm to room temperature and stir for 24 hours.
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Validation: The success of the cyclization is confirmed by the complete disappearance of the tosyl aromatic signals in ¹H-NMR and the upfield shift of the C2 and C7 methylene protons, indicating ether formation[1].
Logic and causality of the intramolecular Williamson ether synthesis.
Step 6: Global Deprotection and Salt Formation
Causality: The Boc group is removed under acidic conditions. Using HCl in dioxane directly precipitates the product as a hydrochloride salt, which is highly stable, non-hygroscopic, and ideal for long-term storage and biological assays.
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Dissolve the N-Boc-5-(difluoromethyl)-1,4-oxazepane in a minimal amount of CH₂Cl₂.
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Add 4M HCl in Dioxane (10.0 eq) at room temperature. Stir for 3 hours.
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Concentrate under reduced pressure and triturate the residue with diethyl ether to precipitate the product.
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Filter and dry under high vacuum to afford 5-(Difluoromethyl)-1,4-oxazepane hydrochloride as a white crystalline solid.
Quantitative Data & Analytical Summary
The following table summarizes the expected yields and critical ¹H-NMR validation markers for the key intermediates in this synthetic workflow.
| Step | Key Intermediate | Expected Yield | Critical ¹H-NMR Marker (CDCl₃, 400 MHz) |
| 1 | N-Boc-O-benzyl-homoserinal | 85% (Over 2 steps) | δ 9.55 (s, 1H, CH O) |
| 2 | Gem-difluoride intermediate | 65% | δ 5.95 (tt, J = 56.2, 4.5 Hz, 1H, CH F₂) |
| 3 | TBS-protected linear precursor | 78% | δ 0.89 (s, 9H, Si-C(CH ₃)₃) |
| 4 | C2-Tosylate precursor | 82% (Over 2 steps) | δ 7.78 (d, 2H, Ar-H ), 2.45 (s, 3H, Ar-CH ₃) |
| 5 | N-Boc-5-(CF₂H)-1,4-oxazepane | 55% | Disappearance of Tosyl signals; shift of CH ₂-O |
| 6 | Final Hydrochloride Salt | 95% | δ 9.20 (br s, 2H, NH ₂⁺) (in DMSO-d₆) |
References
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Wikipedia Contributors. "Fluorination with aminosulfuranes". Wikipedia, The Free Encyclopedia. URL:[Link]
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ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". Journal of Organic Chemistry, 2026. URL:[Link]
